molecular formula C9H7F4NO B2829212 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide CAS No. 1824271-11-5

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide

Cat. No. B2829212
CAS RN: 1824271-11-5
M. Wt: 221.155
InChI Key: ILMDGBNURZUOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide . It is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular weight of this compound is 221.15 . The IUPAC name is this compound . The InChI code is 1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Synthetic Chemistry and Catalysis

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide and its derivatives serve as key intermediates in the development of various synthetic methodologies. For example, the catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate and NMP as a promoter, demonstrates the compound's utility in introducing fluorine atoms into complex molecules. This process is crucial for creating synthetically useful functional groups that find applications in medicinal chemistry and synthesis, highlighting the compound's significance in facilitating the construction of fluorinated organic compounds which are prevalent in pharmaceuticals and agrochemicals (Xisheng Wang, T. Mei, jin-quan yu, 2009).

Antimicrobial and Antipathogenic Activity

The antimicrobial and antipathogenic potential of fluorinated benzamides, including structures akin to this compound, has been investigated, revealing significant activity against fungi and Gram-positive microorganisms. This suggests a potential avenue for the development of new antimicrobial agents that could be critical in addressing drug resistance and biofilm-associated infections. Studies have found that certain fluorinated benzamide derivatives exhibit potent anti-pathogenic activity, particularly against challenging microorganisms like Pseudomonas aeruginosa and Staphylococcus aureus, underscoring their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Advanced Materials Development

Fluorinated polyimides synthesized from fluorine-containing aromatic diamines, such as those related to this compound, exhibit remarkable properties including excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are of great interest in the field of advanced materials science for applications that require materials with exceptional thermal and chemical resistance, such as in the aerospace, automotive, and electronics industries. The synthesis and properties of these soluble fluoro-polyimides demonstrate the compound's relevance in the development of high-performance polymers (K. Xie, J. Liu, Hangsheng Zhou, Shuren Zhang, M. He, Shuang Yang, 2001).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are explored for their potential in drug development. For instance, fluorine-18 labeled benzamide analogues have been studied for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), highlighting the compound's utility in oncological research and its potential in the development of diagnostic and therapeutic agents (Z. Tu, Jinbin Xu, L. Jones, Shihong Li, Craig Dumstorff, S. Vangveravong, Delphine L. Chen, K. Wheeler, M. Welch, R. Mach, 2007).

properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMDGBNURZUOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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